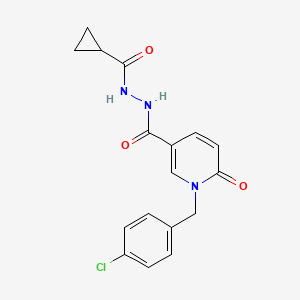

1-(4-chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Description

1-(4-Chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a heterocyclic compound featuring a 1,6-dihydropyridine core substituted with a 4-chlorobenzyl group at position 1 and a carbohydrazide moiety at position 2. This structural motif is common in medicinal chemistry, where the 1,6-dihydropyridine scaffold is associated with diverse biological activities, including antimicrobial and antitumor properties .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N'-(cyclopropanecarbonyl)-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c18-14-6-1-11(2-7-14)9-21-10-13(5-8-15(21)22)17(24)20-19-16(23)12-3-4-12/h1-2,5-8,10,12H,3-4,9H2,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPNFBFWVYJJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-N’-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a suitable chlorobenzyl halide reacts with the dihydropyridine intermediate.

Cyclopropanecarbonyl group addition: This can be introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N’-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring would yield pyridine derivatives, while reduction of the carbonyl groups would yield the corresponding alcohols.

Scientific Research Applications

Biological Activities

The compound has been studied for its biological activities, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The presence of the 4-chlorobenzyl group may enhance the interaction with biological targets involved in cancer progression .

- Antimicrobial Properties : Compounds similar to 1-(4-chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide have shown promising results against various bacterial strains, indicating potential as antimicrobial agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, certain hydrazone derivatives have been reported to inhibit protein kinases which are crucial in cancer cell proliferation .

Applications in Scientific Research

The applications of this compound extend into various fields of research:

Medicinal Chemistry

The structural features of this compound make it a candidate for drug development. Its ability to modulate biological pathways makes it suitable for further exploration in drug design aimed at treating cancer and infectious diseases.

Chemical Biology

Investigations into the mechanism of action of this compound can provide insights into cellular processes. By studying its effects on specific biological targets, researchers can elucidate pathways that may be exploited for therapeutic purposes.

Pharmacology

Pharmacological studies are essential to understand the pharmacokinetics and pharmacodynamics of this compound. Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties will be critical for assessing its viability as a pharmaceutical agent.

Case Studies

Several studies have explored the efficacy of related compounds:

- Case Study 1 : A study demonstrated that a similar dihydropyridine derivative showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the structure can enhance therapeutic effects .

- Case Study 2 : Another investigation reported that a compound with a similar scaffold exhibited potent antibacterial activity against multi-drug resistant strains, highlighting the potential application in treating resistant infections .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N’-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The target compound’s closest analogs differ primarily in the substituents on the carbohydrazide or carboxamide groups. Key comparisons include:

Pharmacological Implications

- Target Selectivity : The cyclopropanecarbonyl group’s rigidity may improve selectivity for enzymes with deep binding pockets, contrasting with flexible ester or carboxamide analogs .

Biological Activity

The compound 1-(4-chlorobenzyl)-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a member of the dihydropyridine family, which has garnered significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

-

Anticancer Properties :

Research indicates that derivatives of dihydropyridines exhibit potent cytotoxic effects against various cancer cell lines. Specifically, studies have shown that compounds similar to This compound demonstrate significant inhibitory effects on cell proliferation in cancer models. -

Mechanism of Action :

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves the activation of caspases, which are crucial for the execution phase of apoptosis. For instance, compounds with similar structures have been shown to activate caspase pathways significantly, leading to increased cell death in tumor cells .

Table 1: Summary of Biological Activity Studies

Detailed Findings from Selected Studies

-

Cytotoxicity Evaluation :

A study evaluating the cytotoxic effects of various derivatives found that compounds containing a 4-chlorobenzyl moiety exhibited significant inhibition against a range of cancer cell lines including liver (HUH7, HEPG2) and breast cancer (MCF7) cells. The IC50 values ranged from 0.011 µM to 0.83 µM, indicating potent activity . -

Caspase Activation :

In a detailed investigation into the mechanism, certain derivatives were shown to activate caspases by over 300%, suggesting that these compounds could be utilized as potential anticancer agents by promoting programmed cell death in malignant cells . -

Structure-Activity Relationship (SAR) :

The structure-activity relationship studies highlighted that modifications in the substituents on the benzyl ring significantly influenced the biological activity. For example, compounds with electron-withdrawing groups like Cl showed enhanced cytotoxicity compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.